molecular formula C13H14F15NO4S B14476998 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide CAS No. 68298-81-7

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide

Cat. No.: B14476998
CAS No.: 68298-81-7
M. Wt: 565.30 g/mol
InChI Key: QXDNTOUKCXKKHT-UHFFFAOYSA-N
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Description

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of perfluorinated sulfonamides, which are known for their high thermal stability, chemical resistance, and unique surface-active properties. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide typically involves multiple steps, starting with the preparation of the perfluorinated heptane backbone. This is followed by the introduction of the sulfonamide group and the ethoxyethyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its unique surface-active properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance coatings, lubricants, and fire-fighting foams.

Mechanism of Action

The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide involves its interaction with various molecular targets and pathways. Its perfluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their properties and functions. The sulfonamide group can form hydrogen bonds with specific amino acid residues, influencing enzyme activity and protein stability.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctane sulfonamide (PFOSA)
  • Perfluorobutanesulfonamide (PFBS)
  • N-methyl perfluorooctane sulfonamide (N-MeFOSA)

Uniqueness

Compared to similar compounds, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide offers enhanced thermal stability and chemical resistance due to its longer perfluorinated chain and additional functional groups. These properties make it particularly suitable for applications requiring extreme conditions.

Properties

CAS No.

68298-81-7

Molecular Formula

C13H14F15NO4S

Molecular Weight

565.30 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide

InChI

InChI=1S/C13H14F15NO4S/c1-2-29(3-5-33-6-4-30)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h30H,2-6H2,1H3

InChI Key

QXDNTOUKCXKKHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Related CAS

68298-81-7

Origin of Product

United States

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